Lipophilicity (LogP) Comparison of 5-Bromo-2-propoxypyrimidine with Methoxy, Ethoxy, and Butoxy Analogs
5-Bromo-2-propoxypyrimidine (LogP 2.03) exhibits significantly higher lipophilicity than its methoxy (LogP 1.25) and ethoxy (LogP 1.64) analogs, while being less lipophilic than the butoxy derivative (LogP 2.42-2.81) [1] [2] [3] [4]. This intermediate LogP value positions the propoxy compound as a strategic choice for optimizing the lipophilic efficiency (LiPE) of drug candidates, as it balances membrane permeability with aqueous solubility more effectively than either extreme in the alkoxy series [5].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.03 (XLogP3-AA: 2.1) |
| Comparator Or Baseline | 5-Bromo-2-methoxypyrimidine: 1.25 (XLogP3-AA: 1.2); 5-Bromo-2-ethoxypyrimidine: 1.64 (XLogP3-AA: 1.6); 5-Bromo-2-butoxypyrimidine: 2.42-2.81 |
| Quantified Difference | +0.78 vs. methoxy; +0.39 vs. ethoxy; -0.39 to -0.78 vs. butoxy |
| Conditions | Computed LogP values from PubChem (XLogP3-AA) and ChemSrc. |
Why This Matters
Lipophilicity directly impacts a compound's ADME properties; the propoxy group provides a crucial balance between permeability and solubility that is often more desirable than the extremes of the methoxy or butoxy series.
- [1] PubChem. (2025). 5-Bromo-2-propoxypyrimidine (CID 23394006): Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 5-Bromo-2-methoxypyrimidine (CID 139657): Computed Properties. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). 5-Bromo-2-ethoxypyrimidine (CID 16427141): Computed Properties. National Center for Biotechnology Information. View Source
- [4] ChemSrc. (2024). 5-Bromo-2-butoxypyrimidine (CAS 1215206-57-7): Physicochemical Properties. Retrieved from https://m.chemsrc.com View Source
- [5] Freeman-Cook, K. D., Hoffman, R. L., & Johnson, T. W. (2013). Lipophilic efficiency: the most important efficiency metric in medicinal chemistry. Future Medicinal Chemistry, 5(2), 113-115. View Source
